molecular formula C17H16ClN3O4 B4189223 3-(5-chloro-2,4-dimethoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(5-chloro-2,4-dimethoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4189223
M. Wt: 361.8 g/mol
InChI Key: PTFUYXUPONMBGH-UHFFFAOYSA-N
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Description

3-(5-chloro-2,4-dimethoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chloro-dimethoxyphenyl group, a pyridinyl group, and an isoxazolecarboxamide moiety. Its distinct chemical properties make it valuable in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2,4-dimethoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the chloro-dimethoxyphenyl intermediate. This intermediate is then reacted with pyridine derivatives under controlled conditions to form the desired compound. Common reagents used in these reactions include alkyl lithium compounds, boron reagents, and various catalysts .

Industrial Production Methods

Industrial production of this compound often employs advanced techniques such as Suzuki–Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds under mild conditions . This method involves the use of palladium catalysts and boron reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2,4-dimethoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

3-(5-chloro-2,4-dimethoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-chloro-2,4-dimethoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and proteins, thereby affecting various cellular processes. For example, it may inhibit viral replication by targeting viral proteins and preventing their proper function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-chloro-2,4-dimethoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

3-(5-chloro-2,4-dimethoxyphenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c1-23-14-8-15(24-2)12(18)6-11(14)13-7-16(25-21-13)17(22)20-10-4-3-5-19-9-10/h3-6,8-9,16H,7H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFUYXUPONMBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=NOC(C2)C(=O)NC3=CN=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-chloro-2,4-dimethoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(5-chloro-2,4-dimethoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 3
3-(5-chloro-2,4-dimethoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 4
3-(5-chloro-2,4-dimethoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(5-chloro-2,4-dimethoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(5-chloro-2,4-dimethoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

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